2-(Fluoromethyl)prop-2-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(fluoromethyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c1-4(2-5)3-6/h6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAQVQKANADWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 2 Fluoromethyl Prop 2 En 1 Ol
Reactions Involving the Hydroxyl Functional Group
The hydroxyl group in 2-(Fluoromethyl)prop-2-en-1-ol is a primary alcohol, which allows for a range of classic alcohol transformations. However, its position adjacent to a double bond (allylic position) and the influence of the nearby fluoromethyl group can modify its reactivity compared to simple primary alcohols.
The primary alcohol functional group of this compound can be oxidized to form corresponding carbonyl compounds, namely an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Oxidation to Aldehyde : The selective oxidation to the α,β-unsaturated aldehyde, 2-(fluoromethyl)acrylaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are effective for this transformation, as they are known to selectively oxidize allylic alcohols to their corresponding aldehydes without affecting the carbon-carbon double bond.
Oxidation to Carboxylic Acid : Stronger oxidizing agents can convert the primary alcohol directly to the corresponding carboxylic acid, 2-(fluoromethyl)acrylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and sulfuric acid, also known as the Jones reagent).
| Target Product | Type of Reaction | Typical Reagents |
|---|---|---|
| 2-(Fluoromethyl)acrylaldehyde | Partial Oxidation | Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂) |
| 2-(Fluoromethyl)acrylic acid | Full Oxidation | Potassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) |
The hydroxyl group is inherently a poor leaving group (as hydroxide, OH⁻). libretexts.org Therefore, nucleophilic substitution reactions at the allylic carbon require the conversion of the -OH group into a better leaving group. libretexts.orgmsu.edu
Halogenation : The alcohol can be converted into an allylic halide. This can be achieved by reaction with hydrogen halides (HX). The reaction mechanism involves the initial protonation of the hydroxyl group by the strong acid to form an oxonium ion (-OH₂⁺), which is a good leaving group (water). libretexts.orgyoutube.com The subsequent attack by the halide ion can proceed via an Sₙ1 or Sₙ2 mechanism. Alternatively, reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination can be used to form the corresponding allylic halides, often with higher yields and fewer rearrangement side products. youtube.comyoutube.com
Derivatization to Other Leaving Groups : To facilitate substitution by a wider range of nucleophiles, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups. This is typically accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270). libretexts.org The resulting allylic tosylate is highly susceptible to nucleophilic attack.
| Transformation | Reagent | Product |
|---|---|---|
| Bromination | PBr₃ or HBr | 3-Bromo-2-(fluoromethyl)prop-1-ene |
| Chlorination | SOCl₂ or HCl | 3-Chloro-2-(fluoromethyl)prop-1-ene |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(Fluoromethyl)allyl tosylate |
Esterification : this compound can react with carboxylic acids to form esters in a process known as Fischer esterification. organic-chemistry.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is reversible. chemguide.co.uk The reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid. organic-chemistry.org
Etherification : The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. msu.edu This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then undergoes an Sₙ2 reaction with an alkyl halide to form the corresponding ether.
| Reaction | Reactants | Product Type |
|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (H₂SO₄) | Ester |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether |
Reactions at the Carbon-Carbon Double Bond
The terminal alkene in this compound is a site of high electron density, making it susceptible to electrophilic addition and cycloaddition reactions. ksu.edu.sa
Addition reactions break the pi bond of the alkene to form two new sigma bonds. bhu.ac.in
Hydrohalogenation : The addition of hydrogen halides (HCl, HBr, HI) across the double bond follows Markovnikov's rule. masterorganicchemistry.com The proton (electrophile) adds to the terminal carbon (C3), which bears more hydrogen atoms, to form a more stable secondary carbocation at C2. masterorganicchemistry.com The halide ion then acts as a nucleophile, attacking the carbocation to yield the final product, 2-halo-2-(fluoromethyl)propan-1-ol.
Epoxidation : The double bond can be converted to an epoxide (an oxirane ring) by reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). bhu.ac.in This reaction is an electrophilic addition of an oxygen atom to the alkene, resulting in the formation of [2-(fluoromethyl)oxiran-2-yl]methanol. bhu.ac.in
Halo-trifluoromethylation : This is an advanced difunctionalization reaction where a halogen atom and a trifluoromethyl (-CF₃) group are simultaneously added across the double bond. mdpi.comnih.gov These reactions often proceed via radical mechanisms, initiated by radical trifluoromethylating reagents. mdpi.com This process provides a route to complex fluorinated molecules by installing both a halogen and a trifluoromethyl group in a single step. nih.govrsc.org
| Reaction | Reagent(s) | Product |
|---|---|---|
| Hydrohalogenation | HX (HCl, HBr, HI) | 2-Halo-2-(fluoromethyl)propan-1-ol |
| Epoxidation | m-CPBA | [2-(Fluoromethyl)oxiran-2-yl]methanol |
| Iodo-trifluoromethylation | CF₃I, Initiator | 2-(Fluoromethyl)-2-iodo-1,1,1-trifluoropropan-3-ol |
Cycloaddition reactions are concerted processes that form cyclic products.
Diels-Alder Reaction ([4+2] Cycloaddition) : In the Diels-Alder reaction, this compound can act as the dienophile (the 2π-electron component). wikipedia.orgmasterorganicchemistry.com It reacts with a conjugated diene (the 4π-electron component), such as 1,3-butadiene, to form a six-membered cyclohexene (B86901) ring. wikipedia.org The reaction involves the simultaneous formation of two new carbon-carbon sigma bonds. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the fluoromethyl group can enhance the reactivity of the dienophile in normal electron-demand Diels-Alder reactions. nih.gov
[2+2] Cycloadditions : The formation of a four-membered cyclobutane (B1203170) ring via the reaction of two alkene molecules is known as a [2+2] cycloaddition. While thermally forbidden for many simple alkenes, these reactions can often be induced photochemically. masterorganicchemistry.com Under photochemical conditions, this compound could potentially dimerize or react with another alkene to form a cyclobutane derivative.
| Reaction Type | Reactant | Product Type |
|---|---|---|
| Diels-Alder [4+2] | Conjugated Diene (e.g., 1,3-Butadiene) | Cyclohexene derivative |
| Photochemical [2+2] | Another Alkene | Cyclobutane derivative |
Polymerization Studies
As an unsaturated monomer, this compound possesses the potential for polymerization. The presence of the electron-withdrawing fluoromethyl group significantly influences the reactivity of the vinyl group. While specific polymerization studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally similar fluorinated monomers, such as alkyl 2-(trifluoromethyl)acrylates.
Highly electron-deficient monomers like those containing trifluoromethyl groups can be challenging to homopolymerize via conventional radical methods. However, radical homopolymerization of 2-(trifluoromethyl)acrylic acid has been successfully achieved under specific pH and radical initiation conditions researchgate.net. Anionic polymerization is often a more viable method for such electron-poor alkenes researchgate.net.
Furthermore, these types of fluorinated monomers readily undergo radical copolymerization with electron-donating monomers like styrene (B11656), vinyl ethers, and olefins, often leading to alternating copolymers researchgate.net. This suggests that this compound could be a valuable comonomer for tailoring the properties of polymers, introducing fluorine content to enhance thermal stability, chemical resistance, and modify surface properties.
| Monomer Type | Polymerization Method | Key Findings | Reference |
|---|---|---|---|
| Alkyl 2-(Trifluoromethyl)acrylates | Anionic Polymerization | Easily homopolymerized due to the electron-withdrawing nature of the monomer. | researchgate.net |
| 2-(Trifluoromethyl)acrylic Acid | Radical Polymerization | Homopolymerization is possible under specific conditions (e.g., controlled pH). | researchgate.net |
| Alkyl 2-(Trifluoromethyl)acrylates | Radical Copolymerization | Forms alternating copolymers with electron-rich monomers like styrene or vinyl ethers. | researchgate.net |
| α-(Fluoromethyl)styrene | Radical Copolymerization | Successfully copolymerized with chlorotrifluoroethylene (B8367) (CTFE). | acs.org |
Transformations Influenced by the Fluoromethyl Group
The fluoromethyl group is central to the reactivity of this compound, exerting significant electronic and steric effects that influence transformations both at adjacent and remote positions.
The primary site for nucleophilic substitution in this compound is the allylic hydroxyl group. Following activation (e.g., by protonation), this group can depart as a water molecule, leading to an allylic carbocation. Studies on similar chiral allylic alcohols show that such reactions often proceed with a significant SN1 component via this carbocation intermediate researchgate.net.
The fluoromethyl group, being strongly electron-withdrawing, would be expected to destabilize an adjacent positive charge. However, in an allylic system, the charge is delocalized across the C1 and C3 positions. The reaction can thus proceed via an SN1 or SN1' mechanism, with the nucleophile attacking at either electrophilic carbon. The regioselectivity of this attack is governed by a combination of electronic and steric factors, with the fluorine atom playing a key role in modulating the stability of the resonant carbocation structures.
Electronic Effects: The high electronegativity of fluorine results in a powerful inductive electron-withdrawing effect (-I effect) nih.gov. This has several consequences:
Increased Acidity: The -I effect polarizes the O-H bond, making the hydroxyl proton more acidic compared to its non-fluorinated analog, 2-methylprop-2-en-1-ol.
Deactivation of the Double Bond: The electron density of the C=C double bond is reduced, making it less susceptible to attack by electrophiles. This can alter the conditions required for reactions such as electrophilic addition or hydroformylation d-nb.info.
Bond Polarization: The C-F bond itself is highly polarized, which can lead to specific intermolecular interactions like C-F···H-N or C-F···C=O, influencing solvation and molecular recognition nih.gov.
Steric Effects: While the van der Waals radius of a fluorine atom (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), the cumulative effect in a fluoromethyl group (CH₂F) is more significant nih.govresearchgate.net. The steric demand of fluorinated groups increases with the degree of fluorination; for instance, a trifluoromethyl group (CF₃) has a steric demand comparable to an ethyl group researchgate.net. The CH₂F group in this compound presents a moderate steric profile that can influence the approach of reagents to the nearby double bond and hydroxyl group, thereby affecting the stereochemical outcome of reactions.
| Property | Influence of Fluoromethyl Group | Underlying Cause | Reference |
|---|---|---|---|
| Acidity of -OH | Increased | Strong inductive electron-withdrawal (-I effect) by fluorine polarizes the O-H bond. | nih.gov |
| Reactivity of C=C bond | Decreased towards electrophiles | The -I effect reduces the electron density of the π-system. | nih.govd-nb.info |
| Carbocation Stability | Destabilized at adjacent carbon | The electron-withdrawing nature of fluorine disfavors positive charge formation. | researchgate.net |
| Steric Hindrance | Moderate | The size of the CH₂F group influences the facial selectivity of attacks on the double bond. | researchgate.net |
Cascade Reactions and Multi-Component Transformations
The bifunctional nature of this compound makes it an ideal candidate for cascade reactions, where multiple bonds are formed in a single synthetic operation. Fluorinated building blocks are known to participate in such complex transformations. For example, photocatalyzed cascade reactions involving α-trifluoromethyl-substituted olefins have been used to construct complex fluorinated fused rings nih.govresearchgate.net. Similarly, Lewis acid-catalyzed condensation-cyclization cascades can furnish fluorinated heterocycles from simple starting materials nih.gov.
For this compound, several cascade pathways can be envisioned:
Tandem Oxidation/Cyclization: Oxidation of the alcohol to an aldehyde or carboxylic acid could be followed by an intramolecular reaction involving the fluorinated alkene, such as a Michael addition or an ene reaction, to form cyclic structures.
Prins-Type Cyclization: In the presence of a Lewis acid and a carbonyl compound, the molecule could undergo a cascade reaction involving both the alcohol and the alkene to form fluorinated heterocyclic compounds.
Multi-Component Reactions: The molecule could serve as a component in reactions like the Passerini or Ugi reaction, utilizing the alcohol functionality, with the fluorinated alkene moiety available for subsequent transformations.
Mechanistic Investigations of Chemical Reactions
Understanding the reaction mechanisms is key to controlling the outcome of transformations involving this compound.
As discussed, nucleophilic substitution at the allylic position is a key reaction for this molecule. Mechanistic studies on related allylic alcohols strongly suggest the involvement of an allylic carbocation intermediate, pointing towards an SN1-type pathway researchgate.net. The transition state for the formation of this intermediate would be of high energy due to the electronic destabilization by the adjacent fluoromethyl group.
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating such reaction pathways. DFT calculations have been used to evaluate reaction mechanisms for cyclization cascades involving fluorinated compounds, successfully predicting product stereochemistry by identifying the thermodynamically favored pathways and transition states nih.gov. For this compound, DFT studies could provide insight into:
The relative energies of the two resonant forms of the allylic carbocation.
The activation barriers for nucleophilic attack at the C1 versus C3 position.
The transition states for cycloaddition or ene reactions involving the fluorinated double bond.
Furthermore, kinetic isotope effect (KIE) experiments and the use of radical probes can help to distinguish between different potential mechanisms, for instance, to rule out the involvement of single electron transfer (SET) processes in certain reactions nih.govresearchgate.net.
| Reaction Type | Proposed Intermediate/Pathway | Investigative Method | Reference |
|---|---|---|---|
| Nucleophilic Allylic Substitution | Allylic Carbocation (SN1 / SN1' mechanism) | Stereochemical outcome analysis | researchgate.net |
| Electrophilic Addition | Ruling out radical pathways | Use of hypersensitive radical probes | nih.gov |
| Cascade Cyclization | Thermodynamically controlled pathways | DFT calculations of transition states and intermediates | nih.gov |
| Remote C-H Functionalization | Hydrogen Atom Transfer (HAT) | Kinetic Isotope Effect (KIE) experiments | researchgate.net |
Role of Catalysts and Reagents in Directed Reactivity
The directed reactivity of this compound, a fluorinated allylic alcohol, is critically influenced by the choice of catalysts and reagents. These external agents determine the reaction pathway, selectivity, and efficiency of transformations at the allylic hydroxyl group and the carbon-carbon double bond. Research in this area focuses on leveraging different catalytic systems to achieve desired chemical modifications, such as oxidation, reduction, substitution, and coupling reactions.
Catalytic Oxidation and Reduction
The oxidation of fluorinated alcohols, including structures analogous to this compound, can be achieved using various catalytic systems. For instance, the merger of oxoammonium cation oxidation with visible-light photoredox catalysis has been reported for the oxidation of α-trifluoromethyl alcohols to the corresponding ketones. This method utilizes 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl as a catalytic organic oxidant. While not specifically detailing the oxidation of this compound, this strategy highlights a modern approach to oxidizing fluorinated alcohols under mild conditions, which could be applicable.
Conversely, the reduction of the double bond in allylic alcohols can be directed by specific catalysts. While direct catalytic reduction of this compound is not extensively documented in the reviewed literature, general methods for the chemoselective reduction of allylic alcohols often employ transition metal catalysts, such as palladium or rhodium on a solid support with a hydrogen source. The presence of the fluoromethyl group may influence the catalyst's activity and selectivity.
Catalytic Substitution and Coupling Reactions
Catalytic substitution of the hydroxyl group in allylic alcohols is a common strategy for introducing new functional groups. For fluorinated allylic alcohols, this transformation can be particularly useful. For instance, the dehydroxyfluorination of 3,3-difluoroallyl alcohols has been demonstrated using Olah's reagent (a mixture of pyridine and hydrogen fluoride), showcasing a method to introduce an additional fluorine atom. While the substrate is different, this suggests that reagents promoting SN2' or SN2 reactions could be effective for this compound, potentially with the aid of a Lewis acid or by converting the hydroxyl group into a better leaving group.
Copper-catalyzed reactions have shown promise in the functionalization of allylic alcohols. A notable example is the deoxytrifluoromethylation of allylic alcohols to introduce a trifluoromethyl group. This reaction proceeds via the formation of an intermediate bromodifluoroacetic ester followed by a copper-catalyzed decarboxylative trifluoromethylation. Although this reaction adds a CF3 group rather than modifying the existing CH2F group, it underscores the utility of copper catalysts in transformations of allylic alcohols.
Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern organic synthesis and can be applied to derivatives of this compound. For example, the corresponding allylic acetate (B1210297) or carbonate could potentially undergo palladium-catalyzed allylic alkylation with various nucleophiles. The success of such reactions would depend on the ligand choice for the palladium catalyst to control regioselectivity and stereoselectivity.
The following table summarizes the potential catalysts and reagents that could direct the reactivity of this compound based on reactions of analogous compounds.
| Transformation | Catalyst/Reagent System | Potential Product Type |
| Oxidation | 4-acetamido-TEMPO / Photocatalyst | 2-(Fluoromethyl)prop-2-en-1-al |
| Deoxyfluorination | Olah's Reagent (Pyr·9HF) | 1,2-difluoro-2-methylpropene |
| Deoxytrifluoromethylation | Phenyl bromodifluoroacetate / CuI | 1,1,1-trifluoro-2-(fluoromethyl)propane |
| Allylic Alkylation | Pd(0) catalyst / Ligand | Substituted 2-(fluoromethyl)propene |
This table is illustrative and based on the reactivity of similar fluorinated allylic alcohols. Specific experimental validation for this compound is required.
Detailed research findings on the specific catalytic transformations of this compound are limited in the currently available literature. However, the principles established from studies on other fluorinated allylic alcohols provide a strong foundation for predicting and developing catalytic systems to control its reactivity. The electron-withdrawing nature of the fluoromethyl group is expected to play a significant role in the reactivity of the double bond and the lability of the hydroxyl group, influencing the conditions required for effective catalytic turnover and the selectivity of the transformations. Future research will likely focus on exploring these possibilities to synthesize novel fluorinated building blocks.
Theoretical and Computational Investigations of 2 Fluoromethyl Prop 2 En 1 Ol
Quantum Chemical Studies on Molecular Structure and Energetics
Quantum chemical calculations are essential for determining the fundamental electronic and geometric properties of a molecule. These studies provide a foundational understanding of the molecule's stability and potential energy surface.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method that can predict the three-dimensional arrangement of atoms in a molecule with high accuracy. The geometry optimization process systematically alters the molecular structure to find the lowest energy conformation, which corresponds to the most stable arrangement of the atoms. For 2-(Fluoromethyl)prop-2-en-1-ol, DFT calculations would provide precise values for bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's shape and steric properties. Slight deviations between theoretical and experimental values can occur, often due to the calculations being performed on an isolated molecule in the gas phase, whereas experimental data may be from the solid or liquid phase.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C1-C2 | 1.34 Å |
| C2-C3 | 1.51 Å | |
| C3-F | 1.39 Å | |
| C2-C4 | 1.52 Å | |
| C4-O | 1.43 Å | |
| O-H | 0.97 Å | |
| Bond Angle | ∠C1-C2-C3 | 122° |
| ∠F-C3-C2 | 110° | |
| ∠C2-C4-O | 112° |
Conformational Analysis and Energy Minima
Molecules with rotatable bonds, such as this compound, can exist in various spatial arrangements known as conformations. Conformational analysis involves systematically rotating these bonds to map the potential energy surface and identify the stable conformers, which correspond to energy minima. This analysis would reveal the relative energies of different conformers of this compound, indicating which shapes are most likely to be populated at a given temperature. The identification of the global minimum energy conformer provides insight into the molecule's preferred three-dimensional structure.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, calculating the HOMO and LUMO energies and their spatial distributions would highlight the regions of the molecule most likely to be involved in electron donation and acceptance.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | 1.2 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Blue areas represent positive potential, highlighting electron-poor regions that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. An MEP map of this compound would visually identify the most likely sites for chemical reactions, providing valuable information for predicting its chemical behavior. The oxygen of the hydroxyl group would likely be a region of negative potential, while the hydrogen of the hydroxyl group would be a region of positive potential.
Computational Mechanistic Elucidation of Reactions
Computational chemistry can also be used to explore the pathways of chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain through experimental methods alone.
Transition State Localization and Activation Energy Calculation
A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. Locating the geometry of the transition state and calculating its energy are fundamental to understanding the reaction mechanism. Computational methods can be employed to search the potential energy surface for these transition states. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. For a hypothetical reaction involving this compound, these calculations would provide a quantitative measure of the energy barrier that must be overcome for the reaction to occur, offering a deeper understanding of its kinetics.
Prediction of Reaction Selectivity and Regioselectivity
Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including selectivity and regioselectivity. For an unsymmetrical alkene like this compound, theoretical studies would be crucial in determining the preferred sites of reaction, for instance, in electrophilic additions.
Methodologies such as Density Functional Theory (DFT) are commonly employed to model reaction pathways. By calculating the energies of potential intermediates and transition states, researchers can predict the most likely products. For example, in an electrophilic addition reaction, the stability of the possible carbocation intermediates would be assessed. The presence of the electron-withdrawing fluoromethyl group and the electron-donating hydroxyl group would have competing effects on the electron density of the double bond, making computational analysis essential to predict the regiochemical outcome. Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful predictive tools for determining regioselectivity in complex organic transformations. rsc.org
Table 1: Theoretical Approaches to Predicting Reaction Selectivity
| Computational Method | Application to this compound | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of transition state energies for electrophilic attack at C2 vs. C3. | Identification of the lowest energy pathway, predicting the major regioisomer. |
| Natural Bond Orbital (NBO) Analysis | Determination of atomic charges and orbital interactions at the double bond. | Prediction of the most nucleophilic carbon atom, indicating the likely site of electrophilic attack. |
| Machine Learning (ML) Models | Input of the molecular structure into a trained algorithm. | Prediction of the major product based on patterns learned from known reactions. rsc.org |
This table is illustrative of the methodologies that would be used. Specific computational data for this compound is not available in the surveyed literature.
Intermolecular Interactions and Supramolecular Assembly
The interplay of intermolecular forces dictates the macroscopic properties and crystal packing of a molecule. For this compound, the key interactions would be hydrogen bonding and weaker non-covalent forces involving the fluorine atom.
Hydrogen Bonding Analysis
The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular networks. Furthermore, the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom exists. Computational studies on other flexible fluorohydrins, such as 3-fluoropropan-1-ol, have utilized DFT and Atoms in Molecules (AIM) theory to investigate the presence and strength of such intramolecular O-H···F bonds. nih.gov These studies often correlate computational findings with NMR spectroscopic data, such as through-space J(H,F) coupling constants, to confirm the presence of these interactions in solution. nih.govnih.gov Similar analyses would be necessary to determine the conformational preferences and the role of hydrogen bonding in the supramolecular assembly of this compound.
Weak Non-Covalent Interactions
Beyond classical hydrogen bonds, weaker interactions play a significant role in the structure and stability of molecular assemblies. The fluorine atom in this compound can participate in various non-covalent interactions, including dipole-dipole and van der Waals forces. The introduction of fluorine into organic molecules is known to influence their self-assembly and can lead to unique supramolecular architectures. nih.gov
Computational techniques like Non-Covalent Interaction (NCI) analysis are invaluable for visualizing and characterizing these weak interactions. mdpi.comnih.gov By plotting the reduced density gradient (RDG), NCI analysis can identify regions of steric repulsion, van der Waals interactions, and hydrogen bonding within a molecular system, providing a detailed picture of the forces governing its supramolecular chemistry.
Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Experimental Correlation
Computational prediction of spectroscopic data is a cornerstone of modern chemical structure elucidation. DFT and other quantum chemical methods are routinely used to calculate NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental spectra to confirm or assign structures.
For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly insightful. The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment, and accurate prediction can be challenging. nih.govuni-muenchen.de However, established computational protocols, often involving scaling factors derived from benchmark studies, can achieve good agreement with experimental values. nih.govresearchgate.net Such calculations would be essential for unambiguously assigning the signals in the experimental spectra of this molecule.
Similarly, the calculation of the infrared (IR) spectrum can aid in the identification of characteristic vibrational modes. Theoretical IR spectra can help assign experimental peaks corresponding to the O-H stretch, C=C double bond stretch, and C-F bond vibrations, providing a powerful tool for experimental correlation.
Table 2: Predicted Spectroscopic Parameters for a Representative Fluorinated Allyl Alcohol (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| ¹H | |||
| H (OH) | ~1.5 - 4.0 | broad s | - |
| H (CH₂) | ~4.1 | d | J(H,H) = ~6 |
| H (C=CH₂) | ~5.2 - 5.4 | m | - |
| H (CH₂F) | ~4.8 | d | J(H,F) = ~47 |
| ¹³C | |||
| C (CH₂OH) | ~65 | t | J(C,F) = ~5 |
| C (C=) | ~138 | s | - |
| C (=CH₂) | ~118 | t | J(C,F) = ~4 |
| C (CH₂F) | ~84 | t | J(C,F) = ~170 |
| ¹⁹F |
Note: This table is for illustrative purposes only and is based on general chemical shift ranges for similar functional groups. No specific computationally predicted data for this compound was found in the literature search.
Advanced Analytical Characterization Techniques for Research on 2 Fluoromethyl Prop 2 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(Fluoromethyl)prop-2-en-1-ol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.
One-dimensional NMR provides fundamental information about the chemical environment, quantity, and connectivity of the active nuclei.
¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for each unique proton environment. The presence of fluorine introduces characteristic splitting patterns due to spin-spin coupling between ¹H and ¹⁹F nuclei. The vinyl protons (=CH₂) typically appear as singlets or narrow multiplets, while the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) and the fluoromethyl group (-CH₂F) show more complex splitting. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature stackexchange.com.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbon atom bonded to fluorine (CH₂F) exhibits a large one-bond coupling constant (¹JCF), resulting in a distinct doublet. The other carbon atoms also show smaller couplings to the fluorine atom (²JCF, ³JCF). These couplings are invaluable for assigning the signals correctly and confirming the position of the fluoromethyl group.
¹⁹F NMR: As ¹⁹F has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing organofluorine compounds science.gov. For this compound, the ¹⁹F NMR spectrum is expected to show a triplet, arising from the coupling of the fluorine nucleus with the two adjacent protons of the fluoromethyl group (a ²JHF coupling). The chemical shift of this signal is indicative of the electronic environment of the fluorine atom.
The following table summarizes the predicted NMR data for this compound, based on established spectroscopic principles and data from analogous structures like prop-2-en-1-ol pearson.comchegg.com.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | -CH₂OH (H1) | ~4.2 | dt (doublet of triplets) | ³J(H-F) ≈ 2-4 Hz, ⁴J(H-H) ≈ 1-2 Hz |
| ¹H | =CH₂ (H3) | ~5.4 | dq (doublet of quartets) | ²J(H-H) ≈ 1-2 Hz, ⁴J(H-F) ≈ 1-3 Hz |
| ¹H | -CH₂F | ~5.3 | dt (doublet of triplets) | ²J(H-F) ≈ 47-50 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| ¹H | -OH | Variable | s (broad) | N/A |
| ¹³C | -CH₂OH (C1) | ~63 | t | ²J(C-F) ≈ 5-10 Hz |
| ¹³C | =C(CH₂F)- (C2) | ~140 | dt | ²J(C-F) ≈ 20-25 Hz |
| ¹³C | =CH₂ (C3) | ~118 | t | ³J(C-F) ≈ 5-7 Hz |
| ¹³C | -CH₂F | ~85 | td | ¹J(C-F) ≈ 170-180 Hz |
| ¹⁹F | -CH₂F | ~ -210 to -220 | t | ²J(F-H) ≈ 47-50 Hz |
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's covalent framework youtube.comwikipedia.org.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would show correlations (cross-peaks) between protons that are typically two or three bonds apart, confirming the connectivity within the allyl backbone wikipedia.orgsdsu.edu. For example, a weak correlation might be observed between the methylene protons of the alcohol and the vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond C-H coupling) sdsu.edu. An HSQC spectrum would definitively link the proton signals for the -CH₂OH, =CH₂, and -CH₂F groups to their corresponding carbon signals (C1, C3, and the fluoromethyl carbon, respectively).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds) youtube.comsdsu.edu. This is instrumental in piecing together the entire molecular structure. For instance, the protons of the -CH₂OH group (H1) would show correlations to the quaternary carbon (C2) and the vinyl carbon (C3), confirming the main chain connectivity.
| 2D Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | -CH₂OH ↔ =CH₂ (weak, 4-bond) | Confirms proton-proton proximity and coupling pathways. |
| HSQC | -CH₂OH ↔ -CH₂OH =CH₂ ↔ =CH₂ -CH₂F ↔ -CH₂F | Assigns protons to their directly attached carbons. |
| HMBC | -CH₂OH ↔ C2, C3 =CH₂ ↔ C1, C2 -CH₂F ↔ C1, C2, C3 | Establishes the complete carbon skeleton and confirms the position of substituents. |
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₄H₇FO.
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₇FO |
| Calculated Monoisotopic Mass | 90.04809 u |
| Expected [M+H]⁺ Ion | 91.05592 m/z |
| Expected [M+Na]⁺ Ion | 113.03784 m/z |
During the synthesis of this compound, mass spectrometry, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is invaluable for monitoring the reaction. This allows for the identification of reaction intermediates, unreacted starting materials, and any potential byproducts. For example, in a synthetic route, GC-MS could be used to detect the presence of a precursor aldehyde or ketone. It could also identify isomers or products of side reactions, providing crucial information for optimizing the reaction conditions and for the purification of the final product. The fragmentation pattern observed in the mass spectrum provides structural clues; for this compound, characteristic fragments would likely correspond to the loss of water (H₂O), a fluoromethyl radical (•CH₂F), or a formyl radical (•CHO).
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques serve as a rapid and reliable method for confirming the presence of key structural features.
The IR spectrum would be expected to show a strong, broad absorption band corresponding to the O-H stretching of the alcohol group. Other key absorptions would include C-H stretches for both sp² (alkene) and sp³ (alkane) hybridized carbons, a C=C double bond stretch, and a strong, characteristic C-F bond stretch fluorine1.ru.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |
| C-H (sp²) | Stretching | 3010-3100 | Medium |
| C-H (sp³) | Stretching | 2850-3000 | Medium |
| C=C (Alkene) | Stretching | 1640-1680 | Medium |
| C-F | Stretching | 1000-1100 | Strong |
| C-O (Alcohol) | Stretching | 1050-1200 | Strong |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. The resulting spectrum provides a unique molecular fingerprint.
The primary functional groups within this compound are the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the carbon-fluorine (C-F) bond. The O-H bond exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is a hallmark of alcohols. The C=C double bond stretching vibration is expected to appear around 1640-1680 cm⁻¹. A crucial peak for identifying this specific compound is the C-F stretching vibration, which is typically strong and found in the 1000-1400 cm⁻¹ range. The C-O single bond stretch of the primary alcohol is anticipated to produce a strong band between 1000 and 1260 cm⁻¹.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkene (=C-H) | C-H Stretch | 3010 - 3100 | Medium |
| Alkane (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium, Sharp |
| Fluoroalkane (C-F) | C-F Stretch | 1000 - 1400 | Strong |
| Primary Alcohol (C-O) | C-O Stretch | 1000 - 1260 | Strong |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as an excellent complement to FT-IR for vibrational analysis. While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. Bonds that are non-polar or symmetrical often produce strong Raman signals, whereas they may be weak in FT-IR.
For this compound, the C=C double bond is expected to produce a strong and distinct signal in the Raman spectrum, typically in the same 1640-1680 cm⁻¹ region as in FT-IR. Symmetrical stretching vibrations of the carbon backbone and the C-F bond can also be effectively identified. This complementary nature is crucial for a complete vibrational assignment, confirming the presence of key structural features that might be ambiguous in a single spectroscopic technique.
X-ray Diffraction Crystallography
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid-state, offering precise measurements of bond lengths, bond angles, and crystal packing.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure
Should this compound be crystallized, single-crystal X-ray diffraction would be the definitive method for confirming its molecular structure. springernature.com This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional electron density map from which the exact atomic positions can be determined. nih.gov
This method would provide unequivocal confirmation of the compound's connectivity, including the positions of the fluoromethyl, hydroxyl, and vinyl groups. It would also yield precise data on bond lengths (e.g., C-F, C=C, C-O) and bond angles, offering insights into the molecule's conformation in the solid state. mdpi.com While this compound is achiral, for chiral molecules, this technique is the gold standard for determining absolute stereochemistry. springernature.com
Table 2: Illustrative Crystallographic Data Obtainable for this compound
| Parameter | Example Data |
|---|---|
| Chemical Formula | C₄H₇FO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 10.1 |
| β (°) | 95.5 |
| Volume (ų) | 445 |
| Z (molecules/cell) | 4 |
Note: The data in this table is hypothetical and serves to illustrate the parameters obtained from a single-crystal X-ray diffraction experiment.
Chromatographic Techniques Coupled with Spectrometry
Chromatographic methods are essential for separating components from a mixture and are often coupled with mass spectrometry for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and passed through a long capillary column (GC) that separates it from other components based on its boiling point and affinity for the column's stationary phase.
Upon exiting the column, the molecule enters the mass spectrometer (MS), where it is ionized, typically by electron ionization (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a chemical fingerprint. The molecular ion peak would be expected at m/z 90. Key fragmentation pathways would likely include the loss of a water molecule ([M-H₂O]⁺) to give a peak at m/z 72, and the loss of the fluoromethyl radical ([M-CH₂F]⁺) to produce a stable allyl cation at m/z 57.
Table 3: Predicted GC-MS Fragmentation for this compound
| m/z | Proposed Ion | Identity |
|---|---|---|
| 90 | [C₄H₇FO]⁺ | Molecular Ion (M⁺) |
| 72 | [C₄H₅F]⁺ | Loss of H₂O |
| 59 | [C₃H₄F]⁺ | Loss of CH₂OH |
| 57 | [C₃H₅O]⁺ | Loss of CH₂F |
| 33 | [CH₂F]⁺ | Fluromethyl Cation |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
For analyses in complex matrices or for compounds that are not suitable for GC, high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) is a powerful alternative. HPLC separates compounds in a liquid phase based on their interactions with a solid stationary phase.
Using a reversed-phase column (e.g., C18), this compound can be separated from less polar or more polar impurities. The eluent from the HPLC is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). In positive ion mode, this would generate the protonated molecule, [M+H]⁺, at m/z 91. Tandem mass spectrometry (MS/MS) can then be performed by selecting this parent ion and subjecting it to collision-induced dissociation to produce specific daughter ions. A likely fragmentation pathway for the [M+H]⁺ ion would be the neutral loss of a water molecule, resulting in a prominent daughter ion at m/z 73. This specific parent-to-daughter ion transition can be used for highly selective and sensitive quantification.
Role As a Synthetic Building Block in Complex Molecular Synthesis and Materials Science
Precursor to Diverse Fluorinated Organic Scaffolds
The bifunctional nature of 2-(Fluoromethyl)prop-2-en-1-ol, possessing both a nucleophilic hydroxyl group and an electrophilic alkene, makes it an ideal starting point for the synthesis of a wide array of fluorinated compounds. This dual reactivity allows for its participation in various cyclization and functionalization reactions.
Synthesis of Fluorinated Heterocycles and Carbocycles
The allyl alcohol framework is a well-established precursor for cyclic structures. The double bond in this compound can participate in cycloaddition reactions, a superior method for the stereochemically controlled synthesis of heterocyclic and carbocyclic systems. For instance, the Pauson-Khand reaction, a formal [2+2+1] cycloaddition, can be utilized with fluorinated enynes to produce cyclopentenone derivatives. nih.govbeilstein-journals.org While not explicitly demonstrated with this compound itself, analogous fluoroallyl alcohols are employed as starting materials to generate more complex enynes necessary for these cobalt-catalyzed cyclizations. nih.govbeilstein-journals.org
Furthermore, the hydroxyl group can be readily converted into other functionalities to facilitate the formation of heterocycles. For example, its conversion to a mesylate allows for nucleophilic substitution to introduce nitrogen-containing tethers, which can then undergo intramolecular cyclization reactions. nih.govbeilstein-journals.org This strategic functionalization opens pathways to fluorinated nitrogen-containing heterocycles. Similarly, Williamson ether synthesis using a fluoroallyl alcohol and propargyl bromides can produce fluorinated ethers that are precursors for further transformations. nih.govbeilstein-journals.org
Incorporation into Complex Natural Product Analogues and Synthetic Targets
A significant application of fluorinated building blocks is in the synthesis of analogues of natural products, particularly nucleosides, for therapeutic purposes. beilstein-journals.org The introduction of fluorine into a carbocyclic nucleoside—where the ribose ring oxygen is replaced by a carbon atom—can enhance metabolic stability and alter biological activity. nih.govrsc.org
The synthesis of 6'-fluorinated carbocyclic nucleosides, which involves replacing the furanose oxygen with a CHF or CF2 group, provides access to a novel pharmacophore space. beilstein-journals.orgrsc.org Synthetic strategies often rely on the construction of a key fluorinated carbocyclic intermediate, which is then coupled with a nucleobase. nih.gov For example, research has demonstrated the successful gram-scale synthesis of 6'-(R)-monofluoro- and 6'-gem-difluorouridines. rsc.org These scaffolds were further diversified to create a library of related cytidine (B196190) and 2'-deoxy analogues for biological evaluation. rsc.org The general synthetic approach often involves the coupling of a pre-formed fluorinated carbocyclic ring system with the desired nucleobase. nih.gov The use of building blocks like this compound is crucial for creating the initial fluorinated carbocycle that serves as the core of these complex analogues. beilstein-journals.orgacs.org
| Analogue Type | Key Synthetic Feature | Potential Application | Reference |
|---|---|---|---|
| 6'-Monofluoro-carbauridine | Replacement of furanose oxygen with a CHF group. | Anticancer, Antiviral | beilstein-journals.orgrsc.org |
| 6'-Gem-difluoro-carbauridine | Replacement of furanose oxygen with a CF2 group. | Anticancer, Antiviral | beilstein-journals.orgrsc.org |
| Carbocyclic-FMAU | Carbocyclic analogue of FMAU (a known antiviral). | Antiviral | beilstein-journals.org |
| Carbocyclic 2'-deoxy-6'-fluorouridines | Regioselective opening of an epoxide with fluoride (B91410). | Antiviral | acs.org |
Contribution to Specialty Chemical Synthesis and Materials Research
Beyond its role in creating complex organic scaffolds, this compound and similar structures contribute to the development of specialty chemicals and have potential relevance in materials science.
Development of Novel Reagents and Ligands for Catalysis
The development of new ligands is critical for advancing transition-metal catalysis. Fluorinated ligands can significantly modify the electronic properties and stability of metal complexes. While direct reports on the use of this compound as a ligand are scarce, its functional groups offer clear potential. The hydroxyl group and the alkene's pi-system can both coordinate to a metal center. Fluorinated aliphatic alcohols are known to act as catalysts or co-catalysts in certain reactions, such as imine formation. d-nb.info Furthermore, fluorinated allyl alcohols are used as substrates in palladium-catalyzed reactions, forming fluoroallyl palladium intermediates that can participate in subsequent coupling reactions, highlighting the compatibility of this functionality with transition metal chemistry. rsc.org This suggests that this compound could be developed into a bidentate or monodentate ligand for various catalytic applications after suitable modification.
Exploration in Non-Linear Optical (NLO) Materials
Organic materials with significant second-order non-linear optical (NLO) properties are of great interest for applications in photonics and telecommunications. Typically, these materials feature molecules with a strong dipole moment, created by linking electron-donating and electron-accepting groups through an extended π-conjugated system.
Analyzing the structure of this compound, it contains an electron-withdrawing fluoromethyl group and a potentially electron-donating hydroxyl group. However, these groups are not connected by a conjugated system; they are part of a short, saturated aliphatic framework. This lack of extensive π-conjugation means that the molecule itself is unlikely to possess a large molecular hyperpolarizability (β), which is a prerequisite for significant second-order NLO activity. Research into organic NLO materials focuses on highly conjugated, polar molecules. Therefore, while fluorinated compounds are used in materials science, simple, non-conjugated fluorinated aliphatic alcohols like this compound are not primary candidates for NLO applications.
Utility in Probing Chemical Mechanisms and Interactions (Non-Biological Context)
The unique properties of the fluorine atom make it a powerful tool for studying chemical reaction mechanisms. researchgate.net Its high electronegativity can influence the reactivity of adjacent functional groups, while the stable ¹⁹F isotope, with its 100% natural abundance and distinct NMR signal, can be used as a sensitive probe to monitor reaction progress and identify intermediates. researchgate.net
In mechanistic studies, a fluorinated substrate like this compound can provide valuable insights. For example, during a reaction, the fate of the fluoromethyl group can be tracked using ¹⁹F NMR spectroscopy. This was demonstrated in studies of the Pauson-Khand reaction, where the observation of HF elimination by ¹⁹F NMR supported a proposed mechanistic pathway involving the loss of a fluoride ion. beilstein-journals.org Additionally, the presence of the fluorine atom can alter reaction pathways. Radical probes have been used to determine whether a reaction proceeds through a radical or ionic mechanism; the electronic nature of the C-F bond can influence the stability of potential intermediates, thereby favoring one pathway over another. acs.org The cleavage of C-F bonds, once considered difficult, is now a known mechanistic step in organometallic chemistry, and studying the reactivity of fluorinated compounds like this compound can help elucidate the conditions under which such activations occur. mt.com
Use as a Model Compound for Reaction Mechanism Studies
No published studies have been identified that utilize this compound as a model compound for the investigation of reaction mechanisms.
Application in Enzyme Mechanism Studies (excluding drug efficacy)
There is no information available in the scientific literature regarding the use of this compound in enzyme mechanism studies.
Future Research Directions and Unresolved Challenges
Development of Greener and More Sustainable Synthetic Methodologies
A primary challenge in contemporary organic synthesis is the development of environmentally benign and sustainable processes. For 2-(Fluoromethyl)prop-2-en-1-ol, future research will likely focus on moving away from harsh fluorinating agents and stoichiometric reagents.
Key areas of investigation include:
Photocatalytic Syntheses: Leveraging visible light photocatalysis for the synthesis of fluorinated allylic alcohols represents a promising green alternative. rsc.org Photoinduced decarboxylative and dehydrogenative cross-coupling reactions, for instance, could provide a mild and robust pathway to compounds like this compound from readily available precursors such as α-fluoroacrylic acids and alcohols. rsc.orgchem960.com
Electrochemical Methods: Electrosynthesis offers a reagent-minimal approach to fluorination and functionalization. Future work could explore anodic trifluoromethylation or similar techniques, which can be optimized for efficiency and reduced waste production. chemrxiv.org
Catalytic Deoxyfluorination: While deoxyfluorination of alcohols is a known method, developing catalytic versions that operate under mild conditions with high selectivity remains a significant goal. Research into activating alcohols with reagents like tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH) under mild conditions points toward more sustainable pathways. organic-chemistry.org
Use of Greener Solvents: The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) as reaction media can promote direct allylic substitution reactions without the need for metal catalysts. researchgate.netnih.gov Expanding this concept to the synthesis of this compound could reduce reliance on traditional, more hazardous solvents.
Discovery of Novel Reactivity Patterns and Unconventional Transformations
The reactivity of this compound is not fully explored. Future research is expected to uncover novel reaction pathways that exploit the interplay between the hydroxyl group, the double bond, and the fluoromethyl substituent.
Potential avenues for discovery include:
Fluorination-Induced Rearrangements: The use of electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) can induce unconventional cleavage of carbon-carbon bonds in allylic alcohols, leading to the synthesis of functionalized Z-fluoroalkenes. semanticscholar.orgresearchgate.netrsc.org Investigating similar transformations with this compound could yield structurally unique and valuable fluorinated building blocks.
Radical Difunctionalization: Radical-mediated difunctionalization of the alkene moiety offers a powerful tool for installing two functional groups simultaneously. researchgate.net Developing methods for the radical fluoroalkylative olefination of unactivated alkenes could be adapted to functionalize the double bond in this compound, providing access to complex molecular architectures. chinesechemsoc.org
Exploiting Difluorocarbene Chemistry: While not directly applicable to the synthesis of the target compound, the principles of using difluorocarbene to activate C-X bonds could inspire new strategies for transforming the alcohol or other functionalized derivatives of this compound. researchgate.net
Advancements in Stereocontrolled Fluorination and Functionalization
The creation of chiral centers is a cornerstone of modern medicinal chemistry. For this compound and its derivatives, achieving high levels of stereocontrol in subsequent reactions is a significant challenge and a key area for future research.
Future advancements will likely focus on:
Asymmetric Hydrogenation: The development of iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols provides a pathway to chiral 1,2-fluorohydrins. rsc.org Applying similar methodologies to derivatives of this compound could generate enantioenriched products with high efficiency.
Chiral Anion Phase-Transfer Catalysis: This strategy has proven effective for the enantioselective fluorination of allylic alcohols. organic-chemistry.org Further development of this approach could enable the stereocontrolled synthesis of fluorinated molecules derived from this compound.
Stereodivergent Synthesis: The ability to access all possible stereoisomers of a molecule is highly desirable. Future research may focus on developing stereodivergent conjugate addition reactions or similar strategies to create tertiary alkyl fluorides with adjacent stereocenters from precursors related to this compound. mdpi.com
Catalytic Asymmetric Synthesis of Fluoromethylated Stereocenters: The design of new ligands for transition metal catalysts is crucial for achieving high enantioselectivity in the hydrogenation of fluoromethylated olefins. nih.gov An interesting observation in this area is enantioconvergence, where both E and Z isomers of a substrate can be converted to the same enantiomer, a phenomenon that could be exploited in reactions involving derivatives of this compound. nih.gov
Integration of Machine Learning and AI in Synthetic Design and Prediction of Reactivity
The complexity of fluorination reactions makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI). These tools can accelerate discovery by predicting reaction outcomes and optimizing conditions.
Future integration of ML and AI could involve:
Predicting Reaction Yields and Conditions: ML models can be trained on high-throughput experimentation (HTE) data to predict high-yielding conditions for reactions like deoxyfluorination. researchgate.netacs.org This approach could be used to rapidly optimize the synthesis of this compound and its subsequent transformations. beilstein-journals.org
Modeling Reagent Reactivity: Machine learning can be employed to predict the fluorination strength of various electrophilic fluorinating reagents, aiding in the selection of the optimal reagent for a desired transformation. rsc.org
Automated Reaction Optimization: The integration of ML algorithms with automated flow reactor setups can enable the rapid, multi-parameter optimization of complex reactions, as demonstrated in anodic trifluoromethylation. chemrxiv.org
Predicting Novel Reactivity: By analyzing vast datasets of chemical reactions, AI can identify patterns and predict the outcomes of novel transformations, potentially uncovering new reaction pathways for fluorinated compounds that a human chemist might not consider. chemai.ionih.govyoutube.com
A summary of how machine learning can be applied to reaction optimization is presented in the table below.
| Application Area | Machine Learning Technique | Potential Impact on this compound Research |
| Condition Optimization | Bayesian Optimization (BO) | Rapidly identifies optimal temperature, solvent, and catalyst for synthesis and functionalization, reducing experimental cost and time. acs.orgbeilstein-journals.org |
| Yield Prediction | Neural Networks, Gradient Boosting | Accurately predicts the yield of a reaction with new substrates or conditions, guiding experimental design. researchgate.netbeilstein-journals.org |
| Reactivity Prediction | Regression Models, Neural Networks | Predicts the chemical stability and reactivity of this compound with various reagents. rsc.orgnih.gov |
| Pathway Discovery | Sequence-to-Sequence Models | Proposes novel synthetic routes and transformations by treating reaction prediction as a translation problem. youtube.com |
Expanding Applications in Advanced Materials Science and Catalysis
While the primary interest in many fluorinated molecules lies in pharmaceuticals and agrochemicals, there is growing potential for their use in materials science and catalysis. numberanalytics.comsciencedaily.com The unique properties of this compound make it a candidate for such applications.
Future research directions include:
Polymer Synthesis: The allyl alcohol functionality provides a handle for polymerization. The incorporation of the fluoromethyl group into polymers could impart desirable properties such as thermal stability, chemical resistance, and altered surface energy. Research into the polymerization of propene with specific catalysts could provide insights into creating novel fluorinated polymers. cmu.edu
Development of Functional Materials: Fluorinated compounds are used in a variety of advanced materials. Investigating the incorporation of this compound into liquid crystals, coatings, or other materials could lead to new technologies.
Catalyst Development: The fluoromethyl group can influence the electronic properties and stability of ligands used in transition metal catalysis. nih.gov Synthesizing ligands from this compound could lead to new catalysts with enhanced activity or selectivity for a range of chemical transformations.
Q & A
Q. What are the recommended laboratory synthesis methods for 2-(Fluoromethyl)prop-2-en-1-ol?
Synthesis typically involves fluorination of precursor alcohols or alkenes. For example, fluoromethyl groups can be introduced via nucleophilic substitution using fluorinating agents like KF or Selectfluor® under anhydrous conditions. Reaction optimization may require inert atmospheres (e.g., nitrogen) and polar aprotic solvents (e.g., DMF) to enhance reactivity . Post-synthesis purification often employs fractional distillation or column chromatography to isolate the product.
Q. How can researchers validate the purity and structural integrity of this compound?
Analytical methods include:
- Gas Chromatography (GC) with hydrogen flame ionization detection (FID) to assess purity .
- NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structural features, such as fluoromethyl group integration and stereochemistry .
- Elemental Analysis to verify carbon, hydrogen, and fluorine content.
Additional tests for moisture (Karl Fischer titration) and ash content (gravimetric analysis) ensure compliance with laboratory-grade standards .
Q. What key physicochemical properties influence the handling of this compound?
Critical properties include:
- Boiling Point : Estimated via comparison to allyl alcohol (prop-2-en-1-ol, bp 96.9°C) with adjustments for fluorine's electron-withdrawing effects .
- Vapor Pressure : Measured using static or dynamic methods; fluorine substitution may reduce volatility compared to non-fluorinated analogs .
- Hydrophilicity : Assessed via octanol-water partition coefficients (logP), which impact solvent selection and reaction design.
Advanced Research Questions
Q. How do catalytic systems enhance reactions involving this compound?
Transition-metal catalysts (e.g., Re-Ru on boron-modified carbon) can improve hydrogenation or isomerization efficiency. Activity evaluation includes:
Q. What analytical techniques resolve vapor-liquid equilibrium (VLE) discrepancies in fluorinated alcohols?
For fluorinated analogs like this compound:
Q. How can isotopic labeling elucidate mechanistic pathways in derivatives of this compound?
Q. What strategies optimize this compound incorporation into fluoropolymer matrices?
- Controlled Radical Polymerization : Use fluorinated initiators (e.g., α-fluoro-ω-[2-[(1-oxo-2-propenyl)oxy]ethyl]poly(difluoromethylene)) to enhance compatibility .
- Copolymerization : Blend with monomers like chloroethene to balance hydrophobicity and mechanical properties .
- Post-Polymerization Modification : Introduce fluoromethyl groups via click chemistry or nucleophilic substitution .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
